molecular formula C10H16N4O2 B8021298 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid

1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid

Cat. No.: B8021298
M. Wt: 224.26 g/mol
InChI Key: JRNSAHDSAZPGAQ-UHFFFAOYSA-N
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Description

1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic organic chemistry.

Preparation Methods

The synthesis of 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific signaling cascades .

Comparison with Similar Compounds

1-(4-amino-1-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-amino-1-methylpyrazol-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13-6-8(11)9(12-13)14-4-2-7(3-5-14)10(15)16/h6-7H,2-5,11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSAHDSAZPGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)N2CCC(CC2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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